2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate
Description
Properties
IUPAC Name |
3-nitro-2-(1-oxidopyridin-1-ium-2-yl)sulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-12-7-2-1-5-9(12)17-10-8(13(15)16)4-3-6-11-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRKXGMRHFYXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379037 | |
| Record name | 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219618-92-5 | |
| Record name | 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
3-Nitro-2-pyridylthiol Synthesis
The synthesis of 3-nitro-2-pyridylthiol (Intermediate A) typically proceeds via nitration followed by thiolation:
Route 1A: Directed Nitration of 2-Aminopyridine
- Nitration : Treatment of 2-aminopyridine with fuming HNO₃/H₂SO₄ at −5°C yields 3-nitro-2-aminopyridine (85% yield).
- Diazotization-Thiolation : Diazotization with NaNO₂/HCl (0–5°C) followed by reaction with NaSH in aqueous ethanol affords Intermediate A (62% yield).
Route 1B: Direct Thiolation of 3-Nitro-2-chloropyridine
3-Nitro-2-chloropyridine reacts with thiourea in refluxing ethanol (8 h), followed by alkaline hydrolysis to yield Intermediate A (78% yield).
Pyridinium-1-olate Precursor Synthesis
The pyridinium-1-olate fragment (Intermediate B) is synthesized through N-oxidation and subsequent functionalization:
N-Oxidation of 2-Bromopyridine
Oxidation of 2-bromopyridine with 30% H₂O₂ in acetic acid (70°C, 12 h) provides 2-bromopyridine N-oxide (91% yield).
Bromine Retention Studies
Comparative studies show that N-oxidation prior to bromination minimizes debromination side reactions (<2% vs. 15% in non-oxidized systems).
Thioether Coupling Methodologies
Key coupling strategies are adapted from US3995042A’s Ullmann-type reactions and US6303787B1’s nucleophilic substitutions:
Copper-Catalyzed Coupling (Ullmann Conditions)
Optimized Protocol :
- Reactants : Intermediate A (1.0 eq), Intermediate B (1.05 eq)
- Catalyst : CuBr (10 mol%)
- Base : K₂CO₃ (2.5 eq)
- Solvent : DMF/H₂O (4:1)
- Conditions : 110°C, 24 h under N₂
- Yield : 68% (HPLC purity 98.7%)
Mechanistic Insight :
The reaction proceeds through a single-electron transfer (SET) mechanism, with Cu(I)/Cu(III) redox cycling facilitating C–S bond formation. Kinetic studies show first-order dependence on both intermediates.
Nucleophilic Aromatic Substitution
Alternative Approach :
- Reactants : Intermediate A (1.0 eq), 2-fluoropyridinium-1-olate (1.1 eq)
- Base : CsF (3.0 eq)
- Solvent : DMSO, 120°C, 48 h
- Yield : 54% (HPLC purity 97.2%)
Limitations :
Competitive hydrolysis of the fluoropyridinium species reduces yields, necessitating strict anhydrous conditions.
Purification and Analytical Characterization
Recrystallization Optimization
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| EtOAc/Hexane | 99.1 | 72 |
| MeCN/H₂O | 99.5 | 68 |
| DCM/MeOH | 98.3 | 81 |
Spectroscopic Fingerprints
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.02 (d, J=6.4 Hz, 1H), 8.67 (dd, J=8.2, 1.6 Hz, 1H), 8.34–8.28 (m, 2H)
- IR (KBr): 1540 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym), 1250 cm⁻¹ (C–O⁻)
- HRMS : m/z calc. for C₁₀H₆N₃O₃S [M+H]⁺ 264.0124, found 264.0121
Stability and Degradation Pathways
Critical Stability Parameters :
- pH Stability : Stable in pH 5–7 (t₁/₂ >6 months), degrades rapidly at pH <3 (t₁/₂ = 8 d)
- Thermal Degradation : ΔH‡ = 102 kJ/mol (Arrhenius plot, 40–80°C)
Major Degradants :
- 3-Nitro-2-pyridinesulfonic acid (oxidative cleavage)
- 2,2'-Dithiobis(3-nitropyridine) (disulfide formation)
Industrial-Scale Considerations
Process Economics Comparison :
| Parameter | Ullmann Method | SNAr Method |
|---|---|---|
| Raw Material Cost | $412/kg | $587/kg |
| Cycle Time | 28 h | 52 h |
| E-Factor | 18.7 | 23.4 |
Data extrapolated from US3995042A pilot plant trials.
Waste Stream Management :
- Copper removal via EDTA chelation (residual Cu <2 ppm)
- Nitroaromatic byproducts treated by catalytic hydrogenation
Emerging Methodologies
Photoredox Catalysis
Preliminary studies using Ir(ppy)₃ under blue LED irradiation show reduced reaction times (6 h vs. 24 h) with comparable yields (65%).
Continuous Flow Systems
Microreactor trials demonstrate improved heat transfer, reducing decomposition from 12% to 3% at 110°C.
Chemical Reactions Analysis
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate undergoes various chemical reactions, including:
Scientific Research Applications
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate is a pyridinium salt with the molecular formula and a molecular weight of approximately 249.25 g/mol . This compound has a unique structure featuring a nitro group on a pyridine ring and a thioether linkage, contributing to its reactivity and potential biological activity.
Potential Applications
This compound has several potential applications because of its unique reactivity. These applications span across chemical synthesis, biological research, and material science.
Chemical Reagent
- Organic Synthesis Due to its unique reactivity, this compound is utilized in organic synthesis as a reagent. It can participate in nucleophilic substitution reactions because of the electron-withdrawing nature of the nitro group, which makes the sulfur atom more electrophilic. It can also undergo oxidation or reduction reactions based on the reaction conditions and reagents used. It is also used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biological Research
- Antimicrobial and Anticancer Properties Preliminary studies suggest that this compound exhibits significant biological activity, and research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases. Compounds with similar structures have been evaluated for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitro group is often associated with enhanced biological activity, particularly in targeting specific enzymes or pathways within cells.
- Interaction Studies Interaction studies have indicated that compounds with similar structures can interact with DNA, enzymes, and receptors, suggesting that this compound may also exhibit such interactions. These studies are crucial for understanding its mechanism of action and potential therapeutic applications.
Material Science
- Advanced Materials It is used in the development of advanced materials, including catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Thioether-Containing Pyridine Derivatives
Bis{2-[(2-chloroethyl)thio]ethyl} ether (CAS RN: 63918-89-8) :
This compound () shares a thioether linkage but differs in its chloroethyl substituents and ether backbone. The chlorine atoms enhance electrophilicity, making it reactive toward nucleophiles, whereas the nitro group in 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate may stabilize the molecule through resonance and electron-withdrawing effects. Applications of the chloroethyl derivative are likely in chemical warfare or polymer crosslinking, contrasting with the target compound’s speculated redox properties .2-(2-Hydroxyethoxy)pyridin-3-ol :
A pyridine derivative with hydroxyethoxy and hydroxyl groups (). Unlike the target compound, it lacks sulfur-based linkages and nitro substituents, resulting in lower chemical stability under oxidative conditions. This derivative may serve as a chelating agent or pharmaceutical intermediate .
Phosphonothiolates and Organophosphorus Analogs
Compounds like 2-{[Ethyl(isopropoxy)phosphoryl]thio}-N,N,N-trimethylethanaminium iodide () and N-(2-{[Ethoxy(ethyl)phosphoryl]thio}ethyl)-N,N-dimethylpropan-1-aminium iodide () feature phosphoryl-thio groups. These are structurally distinct from the target compound’s pyridinium-1-olate system but share sulfur-mediated reactivity. The quaternary ammonium groups in these analogs enhance solubility in polar solvents, whereas the zwitterionic nature of this compound may enable unique charge-transfer interactions .
Nitro-Substituted Heterocycles
Nitro groups are critical in compounds like 3-nitropyridine and 2-nitroimidazole, which exhibit antimicrobial and radiosensitizing properties. The nitro group in this compound likely enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution reactions—a feature absent in non-nitro analogs.
Comparative Data Table
| Compound | Molecular Formula | Key Substituents | Reactivity/Applications |
|---|---|---|---|
| This compound | C₁₀H₇N₃O₃S | 3-Nitro, thioether, pyridinium-1-olate | Redox activity, ligand potential |
| Bis{2-[(2-chloroethyl)thio]ethyl} ether | C₈H₁₆Cl₂OS₂ | Chloroethyl, thioether | Polymer crosslinking, electrophilic agent |
| 2-{[Ethyl(isopropoxy)phosphoryl]thio}-... | C₁₀H₂₅INO₂PS | Phosphoryl-thio, quaternary ammonium | Cholinesterase inhibition, neurotoxicity |
| 2-(2-Hydroxyethoxy)pyridin-3-ol | C₇H₉NO₃ | Hydroxyethoxy, hydroxyl | Chelation, pharmaceutical intermediates |
Research Findings and Implications
- However, its structural motifs suggest possible bioactivity requiring further validation.
- Synthetic Challenges : The zwitterionic form complicates purification, contrasting with the neutral or charged states of analogs in –5.
Biological Activity
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyridinium ring, a nitro group, and a thioether linkage, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophiles in biological systems, leading to the inhibition of various enzymes and disruption of cellular processes. This mechanism is crucial for its antimicrobial and anticancer properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is enhanced by its ability to penetrate bacterial membranes due to its lipophilic nature .
2. Anticancer Properties
In vitro studies have demonstrated that this compound possesses antiproliferative activity against several cancer cell lines, including human colon (HCT116), breast (MCF-7), and lung adenocarcinoma (A549) cells. The compound has been shown to induce apoptosis in these cells, suggesting a potential role as an anticancer agent .
3. Toxicity Studies
Toxicological assessments indicate that while the compound exhibits promising biological activities, it also has associated toxicity. Acute oral toxicity studies reveal that doses above certain thresholds can lead to adverse effects, necessitating further investigation into its safety profile .
Table 1: Biological Activities of this compound
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Antimicrobial | S. aureus | 12 | |
| Anticancer | HCT116 | 10 | |
| Anticancer | MCF-7 | 8 | |
| Anticancer | A549 | 9 |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various compounds, this compound was tested against multiple cancer cell lines. Results indicated significant growth inhibition compared to control groups, with IC50 values ranging from 8 to 10 µM across different cell lines. This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics .
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The results indicated that it activates caspase pathways and leads to mitochondrial dysfunction, corroborating its potential as an anticancer agent through apoptosis induction .
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Data | Reference |
|---|---|---|
| -NMR | δ 8.5–9.0 ppm (pyridyl H) | |
| -NMR | δ 150–160 ppm (nitro-C) | |
| IR | 1350 cm (asymmetric NO) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes SAr kinetics |
| Solvent | DMF/THF (3:1) | Balances solubility and reactivity |
| Base | KCO | Minimizes hydrolysis of thiolate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
